Ethyl 2-methyl-2-nitrobut-3-enoate
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Overview
Description
Ethyl 2-methyl-2-nitrobut-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a nitro group and a double bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-nitrobut-3-enoate can be synthesized through various methods. One common approach involves the esterification of 2-methyl-2-nitrobut-3-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or dry hydrogen chloride gas can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-nitrobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alcohols or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-nitrobut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-nitrobut-3-enoate involves its reactive nitro and ester groups. The nitro group can undergo reduction to form amines, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding alcohol and carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl benzoate: An aromatic ester used in fragrances and as a solvent .
Uniqueness
Ethyl 2-methyl-2-nitrobut-3-enoate is unique due to its combination of a nitro group and an ester functionality. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate or methyl butyrate. Its reactivity makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Properties
CAS No. |
90685-76-0 |
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Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
ethyl 2-methyl-2-nitrobut-3-enoate |
InChI |
InChI=1S/C7H11NO4/c1-4-7(3,8(10)11)6(9)12-5-2/h4H,1,5H2,2-3H3 |
InChI Key |
WCHUFXMPVVTFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C=C)[N+](=O)[O-] |
Origin of Product |
United States |
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